Introduction: Situating a Multifunctional Reagent in Modern Synthesis
Introduction: Situating a Multifunctional Reagent in Modern Synthesis
An In-depth Technical Guide to 3-Bromo-2,4-dichlorobenzenesulfonyl chloride (CAS 1349708-80-0)
Sulfonyl chlorides represent a cornerstone class of reagents in organic chemistry, prized for their reactivity as potent electrophiles.[1][2][3][4][5] Their utility spans from the synthesis of sulfonamide-based pharmaceuticals to the creation of robust protecting groups and highly reactive sulfonate esters.[1][2][4] Within this family, 3-Bromo-2,4-dichlorobenzenesulfonyl chloride emerges as a highly functionalized and strategic building block. Its polysubstituted aromatic core, featuring three distinct halogen atoms, presents a unique platform for complex molecular design, particularly in the fields of medicinal chemistry and materials science.
The presence of ortho and para chlorine atoms, combined with a meta bromine atom, not only modulates the reactivity of the sulfonyl chloride moiety but also offers orthogonal handles for subsequent chemical modifications, such as transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride, synthesizing available data on its properties, logical synthetic pathways, core reactivity, and potential applications to empower researchers, scientists, and drug development professionals in leveraging its synthetic potential.
Part 1: Physicochemical and Spectroscopic Profile
Direct experimental data for 3-Bromo-2,4-dichlorobenzenesulfonyl chloride (CAS 1349708-80-0) is not extensively reported in publicly accessible literature. However, a reliable profile can be constructed by calculation and by comparative analysis of structurally similar compounds.
Calculated and Inferred Properties
The fundamental properties of the target compound are summarized below. Experimental values are inferred from closely related analogs to provide a practical reference for laboratory use.
| Property | Value / Expected Value | Rationale / Comparative Compound(s) |
| Molecular Formula | C₆H₂BrCl₃O₂S | Calculated from structure. |
| Molecular Weight | 320.41 g/mol | Calculated from formula. |
| Appearance | White to off-white crystalline solid | Based on analogs like 4-Bromobenzenesulfonyl chloride and 2,4-Dichlorobenzenesulfonyl chloride.[6] |
| Melting Point | ~75-85 °C | Inferred from 4-Bromo-2-chlorobenzenesulfonyl chloride (76-81 °C) and the general trend of halogenated solids. |
| Solubility | Soluble in anhydrous organic solvents (DCM, Chloroform, THF, Dioxane); Insoluble in water. | Typical for aryl sulfonyl chlorides.[6] |
| Reactivity | Reacts with water and other nucleophiles. Corrosive. | Characteristic of all sulfonyl chlorides.[3][6] |
Predicted Spectroscopic Signature
A scientist seeking to confirm the identity of this compound should anticipate the following spectroscopic features:
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¹H NMR (CDCl₃): Two signals are expected in the aromatic region (δ 7.5-8.5 ppm), both appearing as doublets due to ortho coupling. The precise chemical shifts will be influenced by the deshielding effects of the sulfonyl chloride and halogen substituents.
-
¹³C NMR (CDCl₃): Six distinct signals are expected in the aromatic region (~125-145 ppm), corresponding to each unique carbon atom in the benzene ring. The carbon atom attached to the sulfonyl group (C1) will be significantly downfield.
-
Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the sulfonyl group will be prominent. Expect two intense peaks corresponding to the asymmetric and symmetric S=O stretching vibrations, typically found at ~1375 cm⁻¹ and ~1185 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and three chlorine atoms (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%). This unique pattern provides a definitive confirmation of the elemental composition.
Part 2: Proposed Synthesis Pathway
Workflow: Electrophilic Aromatic Substitution
The most direct route involves the reaction of 1-Bromo-2,4-dichlorobenzene with an excess of chlorosulfonic acid. The directing effects of the substituents guide the incoming chlorosulfonyl group to the desired position.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Caution: This reaction involves highly corrosive and hazardous reagents. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt bath.
-
Reagent Charging: Charge the flask with 1-Bromo-2,4-dichlorobenzene (1.0 eq).
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (HSO₃Cl, 4-5 eq) via the dropping funnel to the stirred starting material, ensuring the internal temperature is maintained between 0 and 5 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to afford the pure 3-Bromo-2,4-dichlorobenzenesulfonyl chloride.
Part 3: Core Reactivity and Mechanistic Insights
The synthetic utility of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride is rooted in the high electrophilicity of its sulfur atom.[4] This reactivity is amplified by the strong inductive electron-withdrawing effects of the two oxygen atoms, the sulfonyl chloride, and the two chlorine atoms on the aromatic ring.
Caption: General reaction pathway with nucleophiles.
Key Transformations
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Synthesis of Sulfonamides: This is arguably the most significant application of sulfonyl chlorides.[1] The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds rapidly to form highly stable sulfonamides.[8][9] The sulfonamide linkage is a critical pharmacophore in a vast range of therapeutic agents.[8]
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.[1][4] This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group, facilitating subsequent Sₙ2 or E2 reactions.
-
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, the sulfonyl chloride can react with other aromatic compounds to form diaryl sulfones.[4]
Mechanistic Considerations: The Role of Substituents
The reaction with nucleophiles is generally considered to proceed via a nucleophilic substitution at the sulfur center. The mechanism can be either a concerted Sₙ2-like process or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[4] The heavy substitution on the aromatic ring of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride has two key effects:
-
Electronic Effect: The two chlorine atoms are strongly electron-withdrawing, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.
-
Steric Effect: The presence of an ortho-chloro substituent can introduce steric hindrance around the reaction center. Interestingly, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown that this can sometimes lead to an unexpected acceleration of the reaction rate, a phenomenon attributed to the relief of ground-state strain upon moving to the transition state.[10] A similar effect may be operative with the ortho-chloro group.
Part 4: Applications in Research and Drug Development
The unique trifunctional halogen pattern of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride makes it a highly valuable building block for generating molecular complexity and diversity in drug discovery programs.
| Application Area | Rationale and Strategic Advantage |
| Medicinal Chemistry Scaffolding | Forms the core of novel sulfonamide libraries. The resulting sulfonamides are decorated with three halogen atoms, which can modulate lipophilicity, improve metabolic stability, and participate in halogen bonding with protein targets.[11][12] |
| Late-Stage Functionalization | The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical moieties, rapidly generating analogs from a common intermediate. |
| PROTACs and Chemical Probes | The parent structure, 3-Bromo-2,4-dichlorobenzoic acid, is classified as a "Protein Degrader Building Block".[13] This highlights the utility of this substitution pattern in constructing molecules for targeted protein degradation, where the sulfonyl chloride can serve as a reactive handle to link fragments or engage with target proteins. |
| Agrochemical Synthesis | The sulfonamide and sulfone moieties are prevalent in herbicides and pesticides.[3] This reagent provides a route to novel, highly substituted agrochemicals. |
Part 5: Safety, Handling, and Storage
3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a reactive and hazardous chemical that must be handled with care. The safety profile is extrapolated from closely related, well-documented sulfonyl chlorides.[6][14][15]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Danger | H314: Causes severe skin burns and eye damage.[14] |
-
Precautionary Statements (Selected): P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Handling and Storage Recommendations
-
Handling: Always handle inside a certified chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from water and moisture, as it reacts to produce corrosive HCl gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as water, alcohols, amines, and strong bases. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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